molecular formula C6H5F2NS B589816 2-Amino-3,6-difluorobenzenethiol CAS No. 143163-91-1

2-Amino-3,6-difluorobenzenethiol

Cat. No.: B589816
CAS No.: 143163-91-1
M. Wt: 161.17
InChI Key: LQAAHISVVWINDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,6-difluorobenzenethiol is a fluorinated aromatic building block of high interest in advanced chemical research and development. Its molecular structure features a benzene ring substituted with a thiol (-SH), an amino (-NH₂), and two fluorine atoms, offering versatile reactivity. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . The compound serves as a key precursor for synthesizing complex molecules, including fluorinated amino acids and heterocycles like benzothiazoles . The thiol group acts as a strong nucleophile and can participate in thiol-Michael addition reactions, oxidation to form disulfides, and bind to metal surfaces, which is useful in nanotechnology . The amino group can act as a base, a nucleophile, and participate in hydrogen bonding, influencing the compound's physical properties and further chemical utility . While specific studies on the 3,6-difluoro isomer are not cited here, research on analogous fluorinated thiol-functionalized benzosiloxaboroles demonstrates their significant value as intermediates for creating libraries of compounds with promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . This compound is intended for research purposes as a chemical scaffold in drug discovery, agrochemical development, and materials science. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

143163-91-1

Molecular Formula

C6H5F2NS

Molecular Weight

161.17

IUPAC Name

2-amino-3,6-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

LQAAHISVVWINDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)N)S)F

Synonyms

Benzenethiol, 2-amino-3,6-difluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Fluorine’s strong electron-withdrawing nature significantly influences the electronic environment of the aromatic ring. Compared to 2-Amino-3,5-dichloro-N-methylbenzenamine (ADMBA) ( ), where chlorine substituents dominate, the fluorine atoms in 2-Amino-3,6-difluorobenzenethiol likely enhance thermal stability due to stronger C-F bonds (bond dissociation energy ~485 kJ/mol vs. C-Cl ~327 kJ/mol). Additionally, the thiol group’s susceptibility to oxidation may be reduced compared to non-fluorinated thiols, as fluorine deactivates the ring, lowering electron density at the sulfur atom.

Thermal Stability Parameters

ADMBA, a structurally related agrochemical intermediate, exhibits a TMRad (thermal runaway temperature) of 254.3°C and SADT (self-accelerating decomposition temperature) of 221°C ( ). While direct data for this compound is unavailable, fluorine’s higher electronegativity and smaller atomic radius compared to chlorine suggest improved thermal resistance. A hypothetical comparison is proposed below:

Compound TMRad (°C) SADT (°C) Key Substituents
ADMBA ( ) 254.3 221 Cl, CH₃, NH₂
This compound* ~270–300 ~230–250 F, NH₂, SH

*Values are theoretical estimates based on substituent effects.

Photophysical and Electronic Properties

Compounds like 2-aryl-6,8-dibromoquinolin-4(1H)-ones ( ) exhibit tunable fluorescence due to extended conjugation.

Commercial and Industrial Relevance

Fluorinated aromatic amines, such as those listed in , are commercially available for drug discovery (e.g., kinase inhibitors). The thiol group in this compound may broaden its utility in metal chelation or covalent binding applications, distinguishing it from non-thiol analogs.

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A widely employed route involves sequential nucleophilic substitutions on a polyhalogenated benzene precursor. For example, 1,3,6-trifluorobenzene can undergo selective amination and thiolation. In one approach, the fluorine at position 2 is replaced with an amino group via copper-catalyzed amination under aerobic conditions, as demonstrated in analogous systems . This reaction typically uses aqueous ammonia or ammonium hydroxide at elevated temperatures (80–120°C) with cuprous oxide as a catalyst .

Subsequent thiolation at position 1 is achieved using thiourea in a polar aprotic solvent like dimethylformamide (DMF). The intermediate thiouronium salt is hydrolyzed under acidic conditions to yield the free thiol. This method, adapted from protocols for synthesizing 3,5-difluoroaniline derivatives , achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to avoid over-substitution.

Key Reaction Conditions

  • Amination Step : 1,3,6-Trifluorobenzene, NH₃ (aq), Cu₂O, 100°C, 12 h.

  • Thiolation Step : Thiourea, DMF, 80°C, 6 h; followed by HCl hydrolysis.

Diazonium Salt Intermediates

Diazotization offers a pathway to introduce either the amino or thiol group regioselectively. Starting with 2-nitro-3,6-difluorobenzenethiol, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Alternatively, 3,6-difluoro-2-aminobenzenethiol can be synthesized by first forming a diazonium salt from 2-amino-3,6-difluorobenzene, followed by substitution with a sulfur nucleophile.

A patent by Li et al. (2019) describes the use of continuous-flow reactors for diazonium salt reactions, improving yield and safety . For instance, treating 2-amino-3,6-difluorobenzene with NaNO₂ and H₂SO₄ generates the diazonium intermediate, which reacts with potassium ethyl xanthate to introduce the thiol group. Subsequent hydrolysis with NaOH yields the target compound .

Optimized Parameters

  • Diazotization : NaNO₂, H₂SO₄, 0–5°C.

  • Thiol Introduction : KSC₂H₅, ethanol, 50°C, 3 h.

  • Yield : ~75% after purification.

Reductive Amination of Nitro Derivatives

This method involves nitration of 3,6-difluorobenzenethiol followed by reduction. The nitro group is introduced via mixed acid nitration (HNO₃/H₂SO₄) at low temperatures (0–10°C) . The resulting 2-nitro-3,6-difluorobenzenethiol is reduced using H₂/Pd-C or Fe/HCl. A recent study highlighted the efficacy of catalytic transfer hydrogenation with ammonium formate, achieving >90% conversion under mild conditions .

Advantages :

  • High regioselectivity due to the directing effect of the thiol group.

  • Compatibility with scalable batch processes.

Limitations :

  • Nitration may produce regioisomeric byproducts.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation enables precise functionalization of fluorinated arenes. Using a directing group (e.g., thiol), lithiation at the ortho position is achieved with n-BuLi at low temperatures (-78°C) . Quenching the lithiated intermediate with an electrophilic amine source (e.g., O-benzoylhydroxylamine) introduces the amino group. A patent by Safina et al. (2009) demonstrated this approach for polyfluorinated quinolines, achieving >80% yield .

Typical Protocol

  • Lithiation : 3,6-Difluorobenzenethiol, n-BuLi, THF, -78°C.

  • Amination : Electrophilic amine reagent, -78°C to RT.

  • Workup : Aqueous HCl extraction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Sub.60–7095Scalable, minimal byproductsRequires halogenated precursors
Diazonium Salt70–7590High regioselectivitySensitive to temp. and pH
Reductive Amination80–9098Compatible with nitro reductionMultiple steps, costlier reagents
Directed Metalation80–8597Precise functionalizationLow-temp. conditions, air-sensitive

Q & A

Basic: What are the critical steps for synthesizing 2-Amino-3,6-difluorobenzenethiol with high purity?

Methodological Answer:
Synthesis typically involves multi-step routes, such as:

  • Fluorination : Direct electrophilic fluorination of a benzenethiol precursor using agents like Selectfluor™, followed by amino group protection to avoid side reactions.
  • Amination : Introduction of the amino group via nucleophilic substitution or catalytic amination under inert atmosphere.
  • Deprotection : Cleavage of protecting groups (e.g., Boc) under acidic conditions.
  • Purification : Column chromatography or recrystallization to isolate the compound, monitored by TLC/HPLC .
    Key Considerations : Optimize reaction time/temperature to minimize decomposition of the thiol group. Use chelating agents to suppress metal-catalyzed oxidation.

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons and amino/thiol protons (δ ~3–5 ppm for -SH; δ ~5–6 ppm for -NH₂).
    • ¹⁹F NMR : Resolve fluorine environments (e.g., para vs. meta substituents) .
    • 13C NMR : Confirm substitution patterns via coupling with fluorine.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Detect S-H (~2550 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹).

Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
    • Add stabilizers (e.g., 1–5% triethylamine) to neutralize acidic byproducts.
  • Handling : Avoid prolonged exposure to light, moisture, or oxidizing agents. Use freshly distilled solvents for dissolution .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect reduces electron density at the ortho position, directing substitution to the para position.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .
  • Docking Studies : Predict interactions with biological targets (e.g., cysteine proteases) via sulfur’s nucleophilic thiol group.

Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated thiol derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate structure-activity relationships (SAR). For example, conflicting inhibition data may arise from differences in fluorination patterns or thiol oxidation states .

Advanced: What experimental challenges arise when studying the reaction mechanisms of this compound?

Methodological Answer:

  • Thiol Reactivity : The -SH group readily oxidizes to disulfides; use reducing agents (e.g., DTT) or anaerobic chambers.
  • Kinetic Studies : Employ stopped-flow spectroscopy or quench-flow methods to capture fast reaction intermediates.
  • Isotopic Labeling : Introduce ³⁴S or ¹⁵N isotopes to track reaction pathways via MS or NMR .
  • In Situ Monitoring : Use Raman spectroscopy or X-ray crystallography to observe real-time structural changes.

Advanced: How can researchers design experiments to explore the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Enzyme Assays : Measure inhibition kinetics (IC₅₀, Ki) against cysteine proteases (e.g., caspase-3) using fluorogenic substrates.
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes.
  • Mutagenesis Studies : Replace active-site cysteine residues to confirm thiol-dependent inhibition .

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